![molecular formula C8H7ClO3 B2775175 3-Chloro-2-hydroxy-6-methylbenzoic acid CAS No. 89938-57-8](/img/structure/B2775175.png)
3-Chloro-2-hydroxy-6-methylbenzoic acid
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Overview
Description
3-Chloro-2-hydroxy-6-methylbenzoic acid is a chemical compound with the linear formula C8H7ClO3 . It has a molecular weight of 186.596 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxy-6-methylbenzoic acid is represented by the linear formula C8H7ClO3 . The average mass of the molecule is 186.596 Da .Scientific Research Applications
- Example : It contributes to the synthesis of chlorothricin, maduropeptin, neocarzinostatin, and terreic acid .
- Example : Investigating whether this compound can inhibit 11β-HSD1 and modulate metabolic processes .
Polyketide Biosynthesis and Natural Products
Metabolism and Enzyme Inhibition
Microbial Degradation and Environmental Bioremediation
Safety and Hazards
According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure .
Mechanism of Action
Target of Action
The primary targets of 3-Chloro-2-hydroxy-6-methylbenzoic acid are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
Similar compounds have been known to undergo reactions at the benzylic position . This could potentially lead to interactions with its targets, resulting in changes at the molecular level.
Biochemical Pathways
A related compound, 3-chloro-2-methylbenzoate, has been shown to be metabolized by pseudomonas cepacia mb2 through the meta fission pathway . This pathway involves the breakdown of complex organic compounds into simpler ones, with the subsequent liberation of chloride .
Pharmacokinetics
The compound’s molecular weight (186596) and linear formula (C8H7ClO3) suggest that it may have certain pharmacokinetic properties
properties
IUPAC Name |
3-chloro-2-hydroxy-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-4-2-3-5(9)7(10)6(4)8(11)12/h2-3,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAYZYWQJZZSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-6-methylbenzoic acid |
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